[6-Acetyloxy-4a-hydroxy-1-(3-methylbutanoyloxy)spiro[1,5,6,7a-tetrahydrocyclopenta[c]pyran-7,2'-oxirane]-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The extraction of IVHD-valtrate from Valeriana jatamansi involves several steps. Initially, the plant material is dried and ground into a fine powder. The powdered material is then subjected to solvent extraction using ethanol or methanol. The extract is concentrated and subjected to column chromatography for the isolation of IVHD-valtrate. The mobile phase typically used in this process is a mixture of toluene, ethyl acetate, and methyl ethyl ketone .
Industrial Production Methods
Industrial production of IVHD-valtrate follows similar extraction and purification methods but on a larger scale. The process involves the use of industrial-grade solvents and large-scale chromatography columns. The purified compound is then subjected to quality control tests to ensure its purity and potency before being used in pharmaceutical formulations .
Chemical Reactions Analysis
Types of Reactions
IVHD-valtrate undergoes various chemical reactions, including:
Oxidation: IVHD-valtrate can be oxidized to form various degradation products.
Reduction: Reduction of IVHD-valtrate can be achieved using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride.
Solvents: Ethanol, methanol, toluene, ethyl acetate, methyl ethyl ketone.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of IVHD-valtrate, which may possess different biological activities .
Scientific Research Applications
IVHD-valtrate has been extensively studied for its potential therapeutic applications:
Cancer Treatment: IVHD-valtrate has shown promising results in inhibiting the growth and proliferation of ovarian cancer cells.
Neurological Disorders: IVHD-valtrate exhibits sedative and tranquilizing effects, making it useful in the treatment of anxiety, insomnia, and other neurological disorders.
Antioxidant Activity: IVHD-valtrate and its degradation products possess strong antioxidant activities, which can be beneficial in the treatment of oxidative stress-related diseases.
Mechanism of Action
IVHD-valtrate exerts its effects through various molecular mechanisms:
Apoptosis Induction: IVHD-valtrate induces apoptosis in cancer cells by modulating the expression of apoptosis-related proteins such as p53, Bcl-2, and Bax.
Cell Cycle Arrest: It arrests cancer cells in the G2/M phase of the cell cycle, thereby inhibiting their proliferation.
Signal Pathway Modulation: IVHD-valtrate inhibits the PDGFRA/MEK/ERK signaling pathway, which is involved in cell proliferation and survival.
Comparison with Similar Compounds
IVHD-valtrate is part of the valepotriate family, which includes similar compounds such as valtrate, acevaltrate, and didrovaltrate. These compounds share similar chemical structures and biological activities but differ in their potency and specific applications .
Valtrate: Known for its sedative and anticancer properties.
Acevaltrate: Exhibits strong antioxidant activities.
Didrovaltrate: Possesses sedative and tranquilizing effects similar to IVHD-valtrate.
IVHD-valtrate stands out due to its potent anticancer activity and its ability to modulate multiple signaling pathways, making it a unique and valuable compound in the field of medicinal chemistry .
Properties
IUPAC Name |
[6-acetyloxy-4a-hydroxy-1-(3-methylbutanoyloxy)spiro[1,5,6,7a-tetrahydrocyclopenta[c]pyran-7,2'-oxirane]-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O11/c1-14(2)8-20(29)37-22(16(5)6)24(31)33-11-18-12-34-25(38-21(30)9-15(3)4)23-26(18,32)10-19(36-17(7)28)27(23)13-35-27/h12,14-16,19,22-23,25,32H,8-11,13H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMVBTMUWDUUTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1C2C(CC(C23CO3)OC(=O)C)(C(=CO1)COC(=O)C(C(C)C)OC(=O)CC(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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